Ethyl 6-Hydroxyheptanoate (CAS 55099-47-3): Safety Data Sheet (SDS) Interpretation, Handling Protocols, and Applications in Pharmaceutical Synthesis
Ethyl 6-Hydroxyheptanoate (CAS 55099-47-3): Safety Data Sheet (SDS) Interpretation, Handling Protocols, and Applications in Pharmaceutical Synthesis
Introduction
Ethyl 6-hydroxyheptanoate (CAS 55099-47-3) is a bifunctional aliphatic ester widely utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a foundational building block in the development of class III antiarrhythmic agents, such as ibutilide analogues, and various prostanoids[1][2]. Because of its dual functionality—a terminal ethyl ester and a secondary hydroxyl group—it requires precise handling to prevent unwanted transesterification, oxidation, or degradation. This technical guide provides an in-depth analysis of its Safety Data Sheet (SDS) parameters, laboratory handling protocols, and step-by-step synthetic applications.
Section 1: Physicochemical Profile and Hazard Assessment
To design a self-validating safety protocol, researchers must first understand the physicochemical properties that drive the compound's behavior and inherent hazards[3].
Table 1: Physicochemical Properties of Ethyl 6-Hydroxyheptanoate
| Property | Value / Description |
| Chemical Name | 6-Hydroxyheptanoic acid ethyl ester |
| CAS Number | 55099-47-3 (Racemate) / 104726-72-9 (S-enantiomer) |
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| Physical State | Liquid (at standard temperature and pressure) |
Table 2: GHS Hazard Classification and Causality
| Hazard Code | Statement | Mechanistic Causality |
| H315 | Causes skin irritation | The lipophilic ethyl ester tail allows partial penetration of the stratum corneum, while the hydroxyl group disrupts local lipid bilayers, leading to mild to moderate dermal erythema[4]. |
| H319 | Causes serious eye irritation | Direct contact with the corneal epithelium causes rapid osmotic imbalance and protein denaturation due to the compound's amphiphilic nature. |
| H335 | May cause respiratory irritation | Volatilization at elevated temperatures produces vapors that interact with mucosal membranes in the upper respiratory tract. |
Section 2: Laboratory Handling and Exposure Control
A self-validating safety system ensures that every handling step includes a verifiable checkpoint to prevent exposure.
Step-by-Step Methodology: Safe Handling and Spill Response
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Engineering Controls Validation : Before opening the reagent, verify that the fume hood face velocity is between 80-100 feet per minute (fpm). Causality: This ensures that any vapors generated during the transfer of the liquid are immediately captured, mitigating the H335 respiratory hazard.
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PPE Verification : Don nitrile gloves (minimum 4 mil thickness), safety goggles (not standard safety glasses, to prevent lateral splash hazards related to H319), and a flame-resistant lab coat.
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Reagent Transfer : Use a positive displacement pipette for volumetric transfer. Causality: Ethyl 6-hydroxyheptanoate is a somewhat viscous liquid; positive displacement prevents aerosolization, ensures volumetric accuracy, and prevents vapor lock inside the pipette tip.
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Spill Containment (Self-Validating Step) : In the event of a spill, immediately apply an inert absorbent (e.g., vermiculite or sand). The validation step is visual: the liquid must be completely absorbed, leaving absolutely no reflective sheen on the benchtop, before sweeping the solid into a hazardous waste container.
Self-validating workflow for ethyl 6-hydroxyheptanoate spill response and decontamination.
Section 3: Application in Drug Development - Synthesis of Ibutilide Analogues
Ethyl 6-hydroxyheptanoate is famously utilized in the synthesis of class III antiarrhythmic agents. In the development of ibutilide analogues, researchers aim to increase the metabolic stability of the heptyl side chain by introducing fluorine substituents[1]. Ethyl 6-hydroxyheptanoate provides the exact carbon backbone required for this side chain.
Step-by-Step Methodology: Synthesis of Ethyl 6-Hydroxyheptanoate
To obtain high-purity ethyl 6-hydroxyheptanoate for downstream fluorination, an acid-catalyzed ring-opening of a lactone is often employed[1].
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Reaction Setup : Dissolve 6-methyl-ε-caprolactone (0.148 mol) in absolute ethanol (65 mL). Causality: Absolute ethanol acts as both the solvent and the nucleophile for the transesterification/ring-opening process.
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Acid Catalysis : Add concentrated sulfuric acid (H₂SO₄, 0.8 mL) dropwise. Causality: The acid protonates the carbonyl oxygen of the lactone, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol.
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Incubation : Stir the solution at ambient temperature for 7 hours. Causality: Maintaining ambient temperature prevents unwanted elimination reactions (dehydration of the resulting secondary alcohol) that would rapidly occur under reflux conditions.
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Quenching and Neutralization : Concentrate the mixture in vacuo, treat the residue with ice, and neutralize with dilute sodium bicarbonate (NaHCO₃). Causality: Neutralization halts the acid-catalyzed reverse reaction (lactonization) and prepares the aqueous phase for organic extraction.
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Extraction and Purification : Extract the aqueous layer with diethyl ether (Et₂O). Wash the organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield pure ethyl 6-hydroxyheptanoate[1].
Acid-catalyzed ring-opening synthesis of ethyl 6-hydroxyheptanoate and downstream API application.
Section 4: Analytical Validation of the Intermediate
Before proceeding to downstream API coupling, the synthesized ethyl 6-hydroxyheptanoate must undergo analytical validation to ensure no residual lactone or dehydration byproducts remain. This creates a closed, self-validating loop for the synthetic protocol.
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¹H NMR Spectroscopy : The presence of a triplet near 4.1 ppm confirms the ethyl ester (-OCH₂CH₃), while a multiplet near 3.8 ppm confirms the methine proton adjacent to the secondary hydroxyl group (-CH(OH)-). The absence of a peak at ~4.3 ppm confirms the complete ring-opening of the lactone.
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IR Spectroscopy : A strong, broad absorption band around 3400 cm⁻¹ validates the presence of the hydroxyl group (O-H stretch), and a sharp peak at 1735 cm⁻¹ confirms the ester carbonyl (C=O stretch).
References
- Progress toward the Development of a Safe and Effective Agent for Treating Reentrant Cardiac Arrhythmias: Synthesis and Evaluation of Ibutilide Analogues with Enhanced Metabolic Stability and Diminished Proarrhythmic Potential Source: Journal of Medicinal Chemistry - ACS Publications URL
- Hydroxylation of prostanoids by fungi. Synthesis of (-)-15-deoxy-19-(R)
- 2443-39-2 | Trans-9,10-epoxyoctadecanoicacid | BLD Pharm (Hazard Causality Reference)
- 6-Hydroxyheptanoic acid ethyl ester — Chemical Substance Information Source: NextSDS URL
